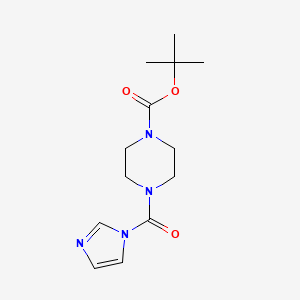

tert-butyl 4-(1H-imidazole-1-carbonyl)piperazine-1-carboxylate

Description

This compound is synthesized via coupling reactions, as demonstrated in , where it was obtained in 90% yield as white crystals. Its structural confirmation is supported by ¹H NMR data (δ = 7.86 ppm for imidazole protons and 1.46 ppm for tert-butyl protons) . The Boc group enhances solubility in organic solvents and facilitates selective deprotection during multi-step syntheses.

Properties

IUPAC Name |

tert-butyl 4-(imidazole-1-carbonyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O3/c1-13(2,3)20-12(19)16-8-6-15(7-9-16)11(18)17-5-4-14-10-17/h4-5,10H,6-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLLOAIKBILMRFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)N2C=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(1H-imidazole-1-carbonyl)piperazine-1-carboxylate typically involves the following steps:

Imidazole Formation: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, formaldehyde, and ammonia.

Piperazine Formation: Piperazine can be synthesized through the reaction of ethylenediamine with ketones or aldehydes.

Coupling Reaction: The imidazole and piperazine rings are then coupled using a suitable coupling reagent, such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC).

Tert-Butylation: The resulting compound is then tert-butylated using tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to increase yield and reduce by-products. The use of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, is also encouraged to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(1H-imidazole-1-carbonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form imidazole-4-carboxylic acid derivatives.

Reduction: The compound can be reduced to form piperazine derivatives.

Substitution: The tert-butyl group can be substituted with other functional groups to form new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Imidazole-4-carboxylic Acid Derivatives: These products are useful in pharmaceuticals and agrochemicals.

Piperazine Derivatives: These products have applications in the synthesis of pharmaceuticals and other organic compounds.

Substituted Derivatives: These products can be used in various industrial applications, including the production of polymers and resins.

Scientific Research Applications

Chemistry: Tert-butyl 4-(1H-imidazole-1-carbonyl)piperazine-1-carboxylate is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activity, including its use as a precursor for the synthesis of biologically active molecules. Medicine: It is used in the development of new drugs, particularly those targeting neurological disorders and infections. Industry: The compound is utilized in the production of various industrial chemicals, including polymers and resins.

Mechanism of Action

The mechanism by which tert-butyl 4-(1H-imidazole-1-carbonyl)piperazine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The imidazole ring can act as a ligand for metal ions, while the piperazine ring can interact with enzymes and receptors. The tert-butyl group enhances the compound's lipophilicity, allowing it to cross cell membranes more easily.

Comparison with Similar Compounds

1-(4-(1H-Imidazole-1-carbonyl)piperazin-1-yl)ethan-1-one (68j’)

- Structure : Replaces the Boc group with an acetyl moiety.

- Applications: Potential intermediate for antimalarial agents, as evidenced by its inclusion in a study on slow-action Plasmodium falciparum inhibitors .

Imidazole-Piperazine Derivatives with Amino Acid Chains ()

- Examples: 5{112} (benzyloxy-S-phenylalanyl substituent) and 5{113} (methylamino and lysyl groups).

- Key Differences : Extended peptidic chains introduce steric bulk and hydrogen-bonding capacity, enhancing biological targeting (e.g., enzyme inhibition) compared to the simpler imidazole-carbonyl-Boc structure .

Piperazine Derivatives with Heterocyclic Substituents

tert-Butyl 4-[3-(1,3,4-Thiadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate (C11)

- Structure : Features a thiadiazole-pyridinyl substituent instead of imidazole.

- Properties : The electron-deficient thiadiazole ring enhances stability under oxidative conditions and may improve binding to electron-rich biological targets .

- Synthesis : Prepared via Suzuki-Miyaura coupling (90% yield), highlighting versatility in introducing diverse heterocycles .

tert-Butyl 4-[3-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate

- Structure : Oxadiazole substituent, a bioisostere for ester or amide groups.

- Applications : Oxadiazoles are metabolically stable and often used in drug design for their resistance to hydrolysis .

Piperazine Derivatives with Aliphatic and Aromatic Substituents

tert-Butyl 4-((1R,4R)-4-(Dibenzylamino)cyclohexyl)piperazine-1-carboxylate (284)

tert-Butyl 4-(6-Chloro-3-nitropyridin-2-yl)piperazine-1-carboxylate

Functional Group Variations Impacting Reactivity

tert-Butyl 4-(2-Diazoacetyl)piperazine-1-carboxylate

tert-Butyl 4-(4-(5-Azido-1,3-dioxoisoindolin-2-yl)butanoyl)piperazine-1-carboxylate

- Structure : Azide group allows click chemistry applications (e.g., Cu-catalyzed cycloaddition).

- Utility : Facilitates bioconjugation, contrasting with the imidazole derivative’s hydrogen-bonding focus .

Research Findings and Implications

- Synthetic Efficiency : The Boc-protected imidazole derivative (68k’) achieves high yields (90%) under mild conditions, comparable to analogues like C11 (90% via cross-coupling) .

- Biological Relevance : Imidazole derivatives (e.g., 68j’, 68k’) show promise in antimalarial research, whereas thiadiazole/oxadiazole variants (C11, ) are tailored for metabolic stability.

- Safety Considerations : Nitro-containing derivatives () require stringent handling vs. the relatively benign imidazole-carbonyl-Boc compound .

Biological Activity

Tert-butyl 4-(1H-imidazole-1-carbonyl)piperazine-1-carboxylate (CAS Number: 183611-01-0) is a synthetic organic compound that combines the piperazine and imidazole moieties, which are known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

| Property | Value |

|---|---|

| Molecular Formula | C13H20N4O3 |

| Molecular Weight | 280.32 g/mol |

| CAS Number | 183611-01-0 |

| Purity | ≥ 96% |

The biological activity of this compound can be attributed to its structural features:

- Imidazole Ring : This moiety can coordinate with metal ions and participate in hydrogen bonding, enhancing interactions with biological targets.

- Piperazine Ring : This structure contributes to the compound's binding affinity and selectivity towards various receptors and enzymes, potentially modulating their activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing imidazole and piperazine derivatives. For instance, similar compounds have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

Neuroprotective Effects

The piperazine moiety is often associated with neuroprotective effects. Compounds similar to this compound have been investigated for their potential in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems.

Study on Antibacterial Activity

In a comparative study, various imidazole-containing compounds were evaluated for their antibacterial properties. The results indicated that certain derivatives exhibited superior activity against Gram-positive and Gram-negative bacteria. The study concluded that modifications in the imidazole ring significantly influenced antimicrobial efficacy .

Investigation of Anticancer Properties

A study focusing on piperazine derivatives revealed that specific substitutions on the piperazine ring enhanced cytotoxicity against cancer cell lines. The findings suggest that this compound could be a candidate for further development as an anticancer agent .

Research Findings

Recent investigations into the synthesis and application of this compound have shown promising results:

- Synthesis Routes : The compound can be synthesized through various methods involving the reaction of piperazine derivatives with imidazole carboxylic acid derivatives under optimized conditions .

- Biological Interactions : Studies indicate that this compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.